Di-Boc-seleno-L-cystine
Overview
Description
Di-Boc-seleno-L-cystine is a derivative of selenocysteine, an amino acid that contains selenium instead of sulfur. This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the amino groups of selenocysteine. The Boc groups are used to protect the amino groups during chemical reactions, making the compound more stable and easier to handle in synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-Boc-seleno-L-cystine typically involves the protection of selenocysteine with Boc groups. One common method starts with the preparation of selenocystine, the oxidized form of selenocysteine. The selenocystine is then reduced to the selenol form, which reacts with tert-butoxycarbonyl chloride (Boc-Cl) to form the protected selenocysteine . The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the Boc-protected compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .
Chemical Reactions Analysis
Types of Reactions
Di-Boc-seleno-L-cystine undergoes various chemical reactions, including:
Oxidation: The selenol group can be oxidized to form diselenide bonds.
Reduction: The diselenide bonds can be reduced back to selenol groups.
Substitution: The Boc groups can be removed under acidic conditions to yield free selenocysteine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.
Major Products Formed
Oxidation: Formation of diselenide bonds.
Reduction: Regeneration of selenol groups.
Substitution: Free selenocysteine after Boc removal.
Scientific Research Applications
Di-Boc-seleno-L-cystine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Di-Boc-seleno-L-cystine involves its incorporation into peptides and proteins, where it can mimic the activity of natural selenoproteins. The selenol group in selenocysteine has a higher nucleophilicity and lower redox potential compared to the thiol group in cysteine, making it more reactive in redox reactions. This reactivity allows it to participate in various biochemical pathways, including antioxidant defense mechanisms and redox signaling.
Comparison with Similar Compounds
Di-Boc-seleno-L-cystine is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to sulfur-containing analogs like cysteine. Similar compounds include:
Selenocysteine: The unprotected form of the amino acid.
Selenomethionine: Another selenium-containing amino acid used in protein synthesis.
Cystine: The sulfur analog of selenocystine, containing disulfide bonds instead of diselenide bonds.
This compound stands out due to its enhanced reactivity and stability provided by the Boc protecting groups, making it a valuable tool in synthetic and biochemical research .
Properties
IUPAC Name |
(2R)-3-[[(2R)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]diselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O8Se2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSQAXKKQQGQNA-UWVGGRQHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C[Se][Se]CC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C[Se][Se]C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O8Se2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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